molecular formula C15H15NO B8773193 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL

4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL

Cat. No.: B8773193
M. Wt: 225.28 g/mol
InChI Key: ROZHGGKQXAOVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, catalysis, and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenylethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group can participate in redox reactions, and the phenolic group can undergo electrophilic substitution, making it a versatile compound in both biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit significant biological activities. Its phenolic and imine groups provide a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(1-phenylethyliminomethyl)phenol

InChI

InChI=1S/C15H15NO/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15(17)10-8-13/h2-12,17H,1H3

InChI Key

ROZHGGKQXAOVMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.96 g (0.082 mole) of (R)-(+)-1-phenylethylamine and 10.54 g (0.086 mole) of p-hydroxybenzaldehyde were dissolved in 140 ml of ethyl alcohol, and the resulting solution was stirred under reflux for 2 hours. The reaction mixture was cooled to room temperature, and the crystalline material thus formed was separated by filtration to give 13.0 g of (-)-N-(p-hydroxybenzylidene)-1-phenylethylamine. Yield: 70.4%.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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